13-Methyltetratriacontane
Description
13-Methyltetratriacontane is a branched alkane with the molecular formula C₃₅H₇₂ and a molecular weight of 492.5634 g/mol . It belongs to the hydrocarbon class, specifically saturated hydrocarbons (alkanes), and is characterized by a methyl group (-CH₃) branching at the 13th carbon of a linear 34-carbon chain (tetratriacontane). This structural feature distinguishes it from straight-chain alkanes, influencing its physical properties such as melting point, solubility, and crystallinity.
Branched alkanes like this compound are of interest in materials science, lipid biochemistry, and industrial applications (e.g., lubricants, waxes). Their properties are often modulated by chain length and branching position, making comparative studies with analogs critical for understanding structure-activity relationships.
Properties
CAS No. |
76535-35-8 |
|---|---|
Molecular Formula |
C35H72 |
Molecular Weight |
492.9 g/mol |
IUPAC Name |
13-methyltetratriacontane |
InChI |
InChI=1S/C35H72/c1-4-6-8-10-12-14-16-17-18-19-20-21-22-23-24-26-28-30-32-34-35(3)33-31-29-27-25-15-13-11-9-7-5-2/h35H,4-34H2,1-3H3 |
InChI Key |
OCPXNBWIWRKOJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methyltetratriacontane typically involves the alkylation of a long-chain alkane with a methyl group. One common method is the Friedel-Crafts alkylation, where an alkane is reacted with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of long-chain alkenes or the oligomerization of smaller alkenes followed by methylation. These processes are typically carried out in large-scale reactors under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 13-Methyltetratriacontane primarily undergoes reactions typical of alkanes, including:
Oxidation: It can be oxidized to form alcohols, aldehydes, and carboxylic acids under controlled conditions using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Although already fully saturated, it can undergo reductive cleavage in the presence of strong reducing agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Chlorine gas (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Cleaved hydrocarbons.
Substitution: Halogenated alkanes.
Scientific Research Applications
13-Methyltetratriacontane has several applications in scientific research:
Chemistry: It is used as a standard in gas chromatography for the analysis of complex hydrocarbon mixtures.
Biology: It serves as a model compound for studying the structure and function of natural waxes in plants and insects.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases due to its presence in biological samples.
Industry: It is used in the formulation of lubricants and as a component in the production of synthetic waxes.
Mechanism of Action
The mechanism of action of 13-Methyltetratriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier, which can protect surfaces from moisture and environmental damage. In biological systems, it contributes to the formation of cuticular waxes that prevent water loss and provide protection against pathogens .
Comparison with Similar Compounds
Structural Analogs in the Hydrocarbon Class
The Lipid Maps Structure Database (LMSD) lists several methyl-branched alkanes structurally similar to 13-methyltetratriacontane :
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Branching Position |
|---|---|---|---|
| 13-Methylnonacosane | C₃₀H₆₂ | 422.485 | C13 |
| 13-Methyloctacosane | C₂₉H₆₀ | 408.470 | C13 |
| 13-Methylpentacosane | C₂₆H₅₄ | 366.423 | C13 |
| This compound | C₃₅H₇₂ | 492.563 | C13 |
| 13-Methylpentatriacontane | C₃₆H₇₄ | 506.579 | C13 |
Key Observations :
- Chain Length vs. Molecular Weight : Increasing chain length correlates linearly with molecular weight (e.g., C₂₆ → C₃₆ increases weight by ~140 g/mol).
- Branching Position : All analogs share a methyl branch at C13, minimizing variations in branching effects.
Physical Properties
While explicit data on melting points or boiling points for this compound are unavailable in the provided evidence, trends from related compounds can be inferred:
- Melting Point : Branched alkanes generally exhibit lower melting points than their straight-chain counterparts due to reduced molecular symmetry. For example, n-tetratriacontane (C₃₄H₇₀) has a melting point of ~72–74°C, while this compound is expected to melt at a lower temperature .
- Solubility: Increased branching enhances solubility in nonpolar solvents compared to linear alkanes.
Functional Comparison with Oxygenated Analogs
Compounds like trioxacyclotriacontane (C₃₀H₆₀O₃) and 13-methyl tetradecanal (C₁₅H₃₀O) highlight the impact of functional groups:
- 13-Methyl Tetradecanal : An aldehyde with a terminal carbonyl group, making it reactive and more hydrophilic than hydrocarbons.
In contrast, this compound lacks functional groups, rendering it chemically inert and hydrophobic.
Analytical Characterization
- Mass Spectrometry : The NIST database provides electron ionization spectra for 13-methylhentriacontane (C₃₂H₆₆), a shorter-chain analog. Key fragmentation patterns include loss of methyl groups and cleavage at branching points . Similar behavior is expected for this compound.
- Gas Chromatography : Branched alkanes elute earlier than linear alkanes in GC analyses due to lower boiling points .
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